molecular formula C15H18N2O5 B13070723 N6-Carbobenzoxy-D-lysineN-Carboxyanhydride

N6-Carbobenzoxy-D-lysineN-Carboxyanhydride

Cat. No.: B13070723
M. Wt: 306.31 g/mol
InChI Key: HLLIDIRDRPSCHN-GFCCVEGCSA-N
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Description

N6-Carbobenzoxy-D-lysineN-Carboxyanhydride is a derivative of the amino acid lysine. It is a protected form of lysine where the side chain amine is Z-protected, and the α-amine and carboxylic acid groups are linked via a carboxyl group . This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-Carbobenzoxy-D-lysineN-Carboxyanhydride typically involves the protection of the lysine side chain amine group with a carbobenzoxy (Z) group. The α-amine and carboxylic acid groups are then linked via a carboxyl group to form the N-carboxyanhydride. The reaction conditions often include the use of organic solvents such as chloroform, DMSO, or methanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N6-Carbobenzoxy-D-lysineN-Carboxyanhydride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include deprotected lysine derivatives, substituted lysine compounds, and various oxidized forms of the original compound .

Scientific Research Applications

N6-Carbobenzoxy-D-lysineN-Carboxyanhydride has several scientific research applications:

Mechanism of Action

The mechanism of action of N6-Carbobenzoxy-D-lysineN-Carboxyanhydride involves its interaction with various molecular targets and pathways. The compound exerts its effects by modifying lysine residues in proteins, which can alter their function and activity. This modification can affect protein-protein interactions, enzyme activity, and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N6-Carbobenzoxy-D-lysineN-Carboxyanhydride is unique due to its specific D-lysine configuration and the presence of both the Z-protecting group and the N-carboxyanhydride structure. This combination provides distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C15H18N2O5

Molecular Weight

306.31 g/mol

IUPAC Name

benzyl N-[4-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]butyl]carbamate

InChI

InChI=1S/C15H18N2O5/c18-13-12(17-15(20)22-13)8-4-5-9-16-14(19)21-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,16,19)(H,17,20)/t12-/m1/s1

InChI Key

HLLIDIRDRPSCHN-GFCCVEGCSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCCCC[C@@H]2C(=O)OC(=O)N2

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCC2C(=O)OC(=O)N2

Origin of Product

United States

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